molecular formula C22H26N2O5S B10991185 (E)-N-(4,5-dimethylthiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(4,5-dimethylthiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10991185
M. Wt: 430.5 g/mol
InChI Key: QIKJHAKYBNXVJJ-IZZDOVSWSA-N
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Description

(E)-N-(4,5-dimethylthiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity

(E)-N-(4,5-dimethylthiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of lipoxygenase (LOX), which is implicated in various inflammatory processes. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring and a dihydroisobenzofuran moiety, which contribute to its biological properties. The presence of multiple functional groups enhances its interaction with biological targets.

Chemical Structure

Chemical Structure [Placeholder for actual image]

Inhibitory Effects on Lipoxygenase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory action against lipoxygenase enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). The inhibitory concentrations varied from 2.5 μM to 165 μM depending on the specific derivative and the assay conditions used .

Table 1: Inhibitory Activity of Thiazole Derivatives

CompoundTarget EnzymeIC50 (μM)
Compound A5-LOX2.5
Compound B15-LOX10
Compound C5-LOX50
Compound D15-LOX165

The mechanism by which these compounds exert their inhibitory effects appears to involve direct binding to the active site of LOX enzymes. Docking studies suggest that substituents on the thiazole ring enhance binding affinity, thereby increasing inhibitory potency .

Case Study 1: Anti-inflammatory Activity

In a controlled study, the compound was administered in a model of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to controls. The study highlighted the potential for this compound to be developed as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another study explored the antitumor effects of this compound in various cancer cell lines. The findings suggested that it could inhibit cell proliferation and induce apoptosis, particularly in cells expressing mutant forms of EGFR. This suggests a dual role in both inflammatory and cancer pathways .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C22H26N2O5S/c1-11(7-9-17(25)24-22-23-13(3)14(4)30-22)6-8-15-19(26)18-16(10-29-21(18)27)12(2)20(15)28-5/h6,26H,7-10H2,1-5H3,(H,23,24,25)/b11-6+

InChI Key

QIKJHAKYBNXVJJ-IZZDOVSWSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)C)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)C)C)O

Origin of Product

United States

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